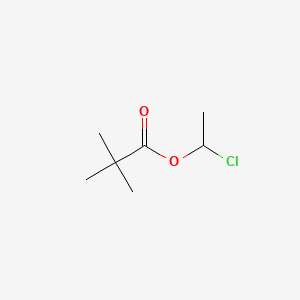

1-Chloroethyl pivalate

Description

Significance and Role as a Synthetic Intermediate

The primary significance of 1-chloroethyl pivalate (B1233124) lies in its role as a versatile synthetic intermediate. ontosight.ai It is extensively used in the synthesis of other organic compounds due to its ability to participate in a range of chemical reactions. The presence of the chloroethyl group makes it an effective acylating agent, capable of transferring the pivaloyl group to nucleophiles such as alcohols and amines. This reactivity is fundamental to its application in the preparation of more complex molecules.

One of the most prominent applications of 1-chloroethyl pivalate is in the synthesis of prodrugs. Prodrugs are inactive or less active drug derivatives that are converted into the active form within the body. The pivaloyloxymethyl (POM) group, often introduced using a reagent like chloromethyl pivalate (a close relative of 1-chloroethyl pivalate), is a well-established promoiety in drug design. mdpi.comnih.gov This strategy is employed to enhance the bioavailability of pharmaceutical agents. For instance, chloromethyl pivalate has been instrumental in the synthesis of the pivaloyloxymethyl ester of ofloxacin (B1677185) and sulbactam (B1307) pivoxil. chemicalbook.com

The steric hindrance provided by the tert-butyl group of the pivaloyl moiety can influence the reactivity and selectivity of the reactions in which 1-chloroethyl pivalate participates. This steric bulk also contributes to the stability of the ester, making it a valuable reagent in multi-step syntheses where specific functional groups need to be preserved while other transformations are carried out. wikipedia.org

Historical Context of Related Pivalate Esters in Chemical Synthesis

The utility of 1-chloroethyl pivalate is best understood within the broader historical context of pivalic acid and its esters in organic synthesis. Pivalic acid, also known as 2,2-dimethylpropanoic acid, was first synthesized in the late 19th century. goong.com The development of this branched-chain carboxylic acid and its derivatives opened up new avenues in chemical synthesis.

Pivalate esters, in general, are known for their unusual resistance to hydrolysis compared to esters of less sterically hindered carboxylic acids. wikipedia.org This stability has been a key driver for their application in various fields. The pivaloyl (Piv or Pv) group has long been recognized as a robust protecting group for alcohols in organic synthesis. wikipedia.orgwikipedia.org The introduction of a pivaloyl group can shield a hydroxyl functionality from unwanted reactions, and it can be subsequently removed under specific conditions. wikipedia.org

The synthesis of various pivalate esters has been a subject of extensive research. For example, chloromethyl pivalate can be prepared by the reaction of pivaloyl chloride with paraformaldehyde in the presence of a catalyst like zinc chloride. chemicalbook.com The development of efficient synthetic methods for these reagents has been crucial for their widespread use in both academic and industrial research. The exploration of pivalate esters has led to advancements in areas such as the development of highly reflective lacquers from polymers derived from pivalate esters of vinyl alcohol. wikipedia.org

Scope and Academic Research Focus of the Review

The academic and industrial interest in 1-chloroethyl pivalate and related compounds stems from their versatile reactivity and applicability. ontosight.ai Current research continues to explore new synthetic methodologies and applications for these valuable intermediates.

A significant area of research focuses on the development of novel prodrugs to improve the pharmacokinetic profiles of existing and new drug candidates. nih.gov The use of pivalate-containing promoieties, introduced via reagents like 1-chloroethyl pivalate, remains an active area of investigation. For example, research has explored the use of pivaloyloxymethyl (POM) esters in antiviral and antibiotic prodrugs. nih.gov

Furthermore, the unique reactivity of 1-chloroethyl pivalate and its analogs continues to be exploited in the synthesis of complex molecular architectures. pubcompare.ai Researchers are investigating their use in the development of advanced materials and polymers with specific functionalities. pubcompare.ai The precise chemical transformations enabled by these reagents are crucial for building intricate molecular structures. pubcompare.ai

The development of more efficient and environmentally friendly synthetic routes to 1-chloroethyl pivalate and other pivalate esters is another key research focus. guidechem.com This includes the optimization of reaction conditions to improve yields, reduce by-products, and utilize greener solvents and catalysts.

Structure

3D Structure

Properties

IUPAC Name |

1-chloroethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-5(8)10-6(9)7(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEZDLXEVJCRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960659 | |

| Record name | 1-Chloroethyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40258-80-8 | |

| Record name | Propanoic acid, 2,2-dimethyl-, 1-chloroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40258-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroethyl pivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040258808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloroethyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloroethyl pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloroethyl Pivalate and Analogous Halogenated Pivalates

Classical Synthetic Routes and Mechanistic Considerations

Traditional methods for synthesizing 1-chloroethyl pivalate (B1233124) often involve condensation reactions and are frequently optimized through the use of catalysts.

Condensation Reactions with Acyl Chlorides and Aldehyde Derivatives

A primary and convenient method for synthesizing 1-chloroethyl pivalate is through the condensation reaction of pivaloyl chloride and acetaldehyde (B116499). nih.gov This reaction represents a direct and efficient pathway to the desired product. Similarly, the analogous compound, chloromethyl pivalate, can be synthesized by reacting pivaloyl chloride with paraformaldehyde. google.comguidechem.com

The general mechanism for the formation of acyl chlorides, which are key starting materials, involves the treatment of carboxylic acids with reagents like thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃). savemyexams.com For instance, propanoyl chloride is prepared from propanoic acid using one of these chlorinating agents. savemyexams.com The reaction between a carboxylic acid and an acyl chloride proceeds through a nucleophilic addition-elimination mechanism, where the carboxylic acid attacks the carbonyl carbon of the acyl chloride, leading to the formation of a mixed anhydride (B1165640) and hydrogen chloride. wikipedia.org

Table 1: Classical Synthesis of Halogenated Pivalates

| Product | Reactant 1 | Reactant 2 | Reference |

|---|---|---|---|

| 1-Chloroethyl pivalate | Pivaloyl chloride | Acetaldehyde | nih.gov |

| Chloromethyl pivalate | Pivaloyl chloride | Paraformaldehyde | google.comguidechem.com |

| Propanoyl chloride | Propanoic acid | Thionyl chloride/PCl₅/PCl₃ | savemyexams.com |

Lewis Acid Catalysis in Formation Reactions

Lewis acids play a crucial role in catalyzing the formation of 1-chloroethyl pivalate and its analogs. Zinc chloride (ZnCl₂) is a commonly employed catalyst for the reaction between acetaldehyde and pivaloyl chloride, as well as for the synthesis of chloromethyl pivalate from pivaloyl chloride and paraformaldehyde. guidechem.com The reaction is typically conducted at elevated temperatures, for example, at 80°C for 2 hours for chloromethyl pivalate synthesis. guidechem.com Another example involves the use of zinc chloride as a catalyst for the reaction of acetaldehyde and pivaldehyde at approximately 50°C for 16 hours to produce 1-chloroethyl pivalate.

Lewis acids, defined as molecules capable of accepting an electron pair to form a complex, facilitate these reactions by activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the acyl chloride. sioc.ac.cngoogle.com This activation enhances the electrophilic character of the substrate. sioc.ac.cn While various Lewis acids can be used, stronger ones like AlCl₃, FeCl₃, and SnCl₃ may lead to side reactions. google.com The catalytic amount of the Lewis acid is an important consideration, with amounts less than or equal to the amount of the olefin feed being used in some trialkylacetic acid production processes. google.com Polymer-supported Lewis acids have also been developed to facilitate easier catalyst recovery and recycling. rsc.org

Role of Co-catalysts and Reaction Environment

The efficiency of the synthesis of halogenated pivalates can be further enhanced by the use of co-catalysts and by carefully controlling the reaction environment. In the synthesis of chloromethyl pivalate from pivaloyl chloride and paraformaldehyde, thionyl chloride can be used as a co-catalyst in conjunction with a Lewis acid like zinc chloride. google.com The thionyl chloride serves a dual purpose: it reacts with any water present in the paraformaldehyde to produce hydrogen chloride, which promotes the primary reaction, and it consumes the water, thereby suppressing the side reaction of pivaloyl chloride hydrolysis to pivalic acid. google.com This approach allows the reaction to be carried out without a solvent, which is industrially advantageous. google.com

The reaction environment, including the presence or absence of a solvent, significantly impacts the reaction outcome. The use of co-catalysts can improve charge separation and transportation at the catalyst interface, accelerating reaction kinetics. nih.govrsc.org For instance, the addition of a co-catalyst can enhance the harvested photovoltage in photocathode systems by either accelerating reaction kinetics or reducing charge recombination. nih.gov In photocatalytic systems, co-catalysts are crucial for boosting both the activity and stability of the photocatalyst. nih.gov

Advanced Synthetic Strategies

Modern synthetic chemistry focuses on developing more selective and environmentally friendly methods for producing chemical compounds.

Chemo- and Regioselective Synthetic Approaches

Chemo- and regioselectivity are critical aspects of modern organic synthesis, enabling the precise formation of desired products. In the context of halogenated pivalates and related structures, several advanced strategies have been developed. For example, palladium-catalyzed reactions have been employed for the chemo-, regio-, and stereoselective synthesis of multisubstituted 1,3-dienes from propargylic pivalates. chinesechemsoc.org By carefully selecting the palladium catalyst and phosphine (B1218219) ligand, the reaction can be directed towards the desired dienylation product, suppressing competing side reactions. chinesechemsoc.org

Cobalt-catalyzed regioselective difluoroalkylarylation of alkenes using arylzinc pivalates is another example of a highly selective transformation. nih.gov This method allows for the construction of two new carbon-carbon bonds with high regio- and diastereoselectivity. nih.gov Nickel-catalyzed reductive protocols have also been developed to chemoselectively combine alkenyl amides with two different aliphatic electrophiles, offering excellent control of site selectivity. acs.org These advanced catalytic systems often tolerate a wide range of functional groups, making them valuable tools for the synthesis of complex molecules. nih.govacs.org

A facile one-pot synthesis of aryloxyalkyl esters has been developed from phenolic esters and halogenated alcohols, demonstrating acyl transfer in the process. researchgate.net Furthermore, fast and chemoselective desilylation of silyl-protected alcohols can be achieved using a catalytic amount of 1-chloroethyl chloroformate in methanol (B129727), highlighting the selective reactivity of this class of compounds. researchgate.net

Table 2: Examples of Chemo- and Regioselective Syntheses

| Reaction Type | Catalyst System | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Dienylation | Palladium/Phosphine Ligand | Propargylic Pivalates | High chemo-, regio-, and stereoselectivity | chinesechemsoc.org |

| Difluoroalkylarylation | Cobalt | Alkenes, Arylzinc Pivalates | High regio- and diastereoselectivity | nih.gov |

| Reductive Dialkylation | Nickel | Alkenyl Amides, Aliphatic Electrophiles | Excellent site selectivity | acs.org |

| Aryloxyalkyl Ester Synthesis | - | Phenolic Esters, Halogenated Alcohols | One-pot acyl transfer | researchgate.net |

| Desilylation | 1-Chloroethyl Chloroformate | Silyl-protected Alcohols | Chemoselective deprotection | researchgate.net |

Exploration of Solvent-Free and Environmentally Conscious Methods (Green Chemistry)

In line with the principles of green chemistry, significant efforts have been made to develop solvent-free and environmentally benign synthetic methods. nih.gov One such approach is the synthesis of chloromethyl pivalate from pivaloyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst and thionyl chloride as a co-catalyst, which can be performed without a solvent. google.com This not only increases the yield per reaction tank volume but also simplifies the process. google.com

Solvent-free reactions can also be conducted on solid supports like silica (B1680970) gel, where the large porous surface can facilitate fast conversions. researchgate.net Microwave-assisted organic synthesis is another green technique that often reduces reaction times and the need for solvents. univpancasila.ac.idmdpi.com

The use of biocatalysis, employing enzymes in aqueous media, is a prominent green chemistry approach that offers high selectivity and avoids product contamination with trace metals. mdpi.com While not directly reported for 1-chloroethyl pivalate, the principles of biocatalysis are widely applied in pharmaceutical synthesis. mdpi.com The development of catalyst-free reactions at room temperature further contributes to energy-efficient and environmentally friendly synthesis. rsc.org The selection of greener solvents, such as ethanol (B145695) or water, and the reduction of solvent usage are also key strategies in making chemical processes more sustainable. nih.gov For instance, a synthesis process for an ibuprofen (B1674241) intermediate was improved by using petroleum ether and carrying out the reaction at room temperature, reducing equipment corrosion and energy consumption. google.com

Optimization of Reaction Parameters for Yield and Purity

The synthesis of 1-chloroethyl pivalate and its analogs is a carefully controlled process where reaction parameters are optimized to maximize both the yield and purity of the final product. Key factors that are manipulated include catalysts, temperature, reaction time, and the choice of solvents.

One common synthetic route involves the reaction of pivaloyl chloride with paraformaldehyde. google.comguidechem.com In this method, a Lewis acid, such as zinc chloride, is often employed as a catalyst. google.comguidechem.com To further enhance the reaction, thionyl chloride can be used as a cocatalyst. google.com This addition is particularly beneficial as it reacts with any water present in the paraformaldehyde, which in turn generates hydrogen chloride that promotes the primary reaction. google.com An important advantage of this specific method is that it can be performed without a solvent, which significantly increases the yield per reactor volume in an industrial setting. google.com

The purity of the final product is highly dependent on the purification methods employed post-synthesis. For instance, after the reaction is complete, it is crucial to remove the catalyst, often by washing with water, before distillation. google.com If the catalyst is not removed, it can promote the thermal decomposition of the product during distillation. google.com Subsequent purification is typically achieved through vacuum distillation. guidechem.com The purity of the resulting chloromethyl pivalate can be confirmed using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to ensure it meets high standards, often exceeding 99.5%.

The optimization of these parameters is crucial for achieving high yields and purity. For example, in the synthesis of chloromethyl pivalate, a yield of 93.5% with a purity of 99.7% has been reported. google.com This was achieved by reacting pivaloyl chloride and paraformaldehyde with zinc chloride and thionyl chloride at 60°C for 5 hours, followed by a careful work-up involving washing and distillation. google.com

Another synthetic approach for a related compound, (S)-glycidyl pivalate, involves the reaction of pivalic acid with (R)-epichlorohydrin. researchgate.net The optimization of this reaction showed that temperature plays a critical role. A reaction temperature of 50°C for 17 hours resulted in a 96% assay yield, while increasing the temperature to 120°C for only 3 hours, although faster, led to a lower yield of 62% and significant decomposition. researchgate.net

The following tables provide an overview of the optimized reaction conditions for the synthesis of chloromethyl pivalate and the effect of temperature on the synthesis of (S)-glycidyl pivalate.

Table 1: Optimized Synthesis of Chloromethyl Pivalate google.com

| Reactants | Catalyst | Cocatalyst | Temperature | Time | Yield | Purity |

| Pivaloyl Chloride, Paraformaldehyde | Zinc Chloride | Thionyl Chloride | 60°C | 5 hours | 93.5% | 99.7% |

Table 2: Effect of Temperature on (S)-Glycidyl Pivalate Synthesis researchgate.net

| Reactants | Temperature | Time | Assay Yield |

| Pivalic Acid, (R)-Epichlorohydrin | 120°C | 3 hours | 62% |

| Pivalic Acid, (R)-Epichlorohydrin | 60°C | 3 hours | 76% |

| Pivalic Acid, (R)-Epichlorohydrin | 50°C | 17 hours | 96% |

In addition to the previously mentioned methods, the synthesis of acylals, which are structurally related to halogenated pivalates, has been optimized using microwave irradiation in the bio-based solvent Cyrene. rsc.org This approach, particularly for sterically hindered acids like pivalic acid, involves the use of chloromethyl pivalate as a precursor and has resulted in very good yields. rsc.org For example, the reaction of a suitable chloromethyl ester with a carboxylic acid in Cyrene with DIPEA as a base at 150°C in a microwave reactor has shown high efficiency. rsc.org

The synthesis of azidomethyl pivalate, another analog, is achieved by treating chloromethyl pivalate with sodium azide (B81097) in water. thieme-connect.com Vigorous stirring at 90°C for 12 hours leads to the formation of the product, which can be purified by simple separation of the organic layer and evaporation, resulting in a 74% yield. thieme-connect.com

The choice of catalyst and reaction conditions is also pivotal in other related syntheses. For instance, nickel-catalyzed cross-coupling reactions of allylic pivalates have been optimized by selecting appropriate ligands and solvents to achieve high yields and enantiomeric excess. acs.org Similarly, rhodium-catalyzed reactions of vinyl pivalate have been studied to optimize the conditions for specific desired outcomes. mdpi.com

The purification process is a critical step for ensuring high purity. For (S)-glycidyl pivalate, after the reaction, the mixture is filtered, and the excess epichlorohydrin (B41342) is removed by rotary evaporation. researchgate.net The final product is then purified by vacuum distillation. researchgate.net For chloromethyl pivalate synthesized from pivaloyl chloride and paraformaldehyde, the purification involves washing with water to remove the catalyst, followed by dehydration and distillation. google.com

These examples underscore the importance of a systematic approach to optimizing reaction parameters such as temperature, catalyst systems, and purification methods to achieve high yield and purity in the synthesis of 1-chloroethyl pivalate and its analogs.

Reactivity and Reaction Mechanism Studies

Carbon-Carbon Bond Formation Reactions

1-Chloroethyl pivalate (B1233124) also serves as an electrophile in various carbon-carbon bond-forming reactions, expanding its synthetic utility beyond simple substitution.

1-Chloroethyl pivalate can react with a range of organometallic reagents, which act as carbon nucleophiles. These include Grignard reagents and organocuprates (Gilman reagents). chadsprep.com Such reactions are fundamental in organic synthesis for constructing larger carbon skeletons.

A specific and notable reaction involves β-lithiooxyphosphonium ylides. These ylides can be generated in several ways, including the trapping of α-lithiated terminal epoxides with triphenylphosphine. ox.ac.ukbeilstein-journals.org The subsequent reaction of the ylide with an electrophile like chloromethyl pivalate (a close analog of 1-chloroethyl pivalate) has been shown to produce Z-allylic pivalates with high stereoselectivity. beilstein-journals.org This demonstrates the ylide's intermediacy and its utility in stereocontrolled alkene synthesis. beilstein-journals.orgresearchgate.netgrafiati.com The reaction provides a convergent route to alkenes. beilstein-journals.org

Homologation reactions are processes that extend a carbon chain by a single repeating unit, typically a methylene (B1212753) group (-CH₂-). wikipedia.org 1-Chloroethyl pivalate and its analog, chloromethyl pivalate, have been employed in such transformations.

For instance, chloromethyl pivalate is used in the one-carbon homologation of 4-methylcoumarins. researchgate.net In this process, the coumarin (B35378) is first deprotonated to form an enolate, which then acts as a nucleophile, attacking the chloromethyl pivalate. This reaction has been monitored using in-line FTIR to control the enolate formation step, which is crucial for optimizing the process for scale-up. researchgate.net This highlights the practical application of these chloroalkyl pivalates in constructing more complex molecular architectures. While this example uses chloromethyl pivalate, the reactivity principle is directly applicable to 1-chloroethyl pivalate for introducing an ethyl-pivalate moiety.

Formation of Pivalate-Containing Prodrug Structures

The pivaloyloxymethyl (POM) group, derived from 1-chloroethyl pivalate, is a key component in the design of prodrugs. This strategy enhances the lipophilicity of polar drugs, thereby improving their membrane permeability and oral bioavailability. nih.gov The bulky pivaloyl group offers steric hindrance, which can modulate the rate of hydrolysis, providing a degree of stability against premature enzymatic cleavage in the plasma while allowing for activation by intracellular esterases. nih.gov

A prominent application of 1-chloroethyl pivalate is in the synthesis of antiviral prodrugs through acylation reactions. nih.govsigmaaldrich.comresearchgate.net A notable example is the synthesis of Adefovir Dipivoxil, a prodrug of the antiviral agent 9-(2-phosphonylmethoxyethyl)adenine (PMEA). frontiersin.orgresearchgate.net In this synthesis, the phosphonic acid group of PMEA is acylated with 1-chloroethyl pivalate (often referred to as chloromethyl pivalate in this context) to yield bis(pivaloyloxymethyl) PMEA. nih.govsigmaaldrich.comchemicalbook.comsigmaaldrich.comfishersci.nlamerigoscientific.com This transformation converts the highly polar, negatively charged phosphonate (B1237965) into a more lipophilic ester, facilitating its passage across cell membranes. nih.govfrontiersin.org

The reaction typically involves treating PMEA with 1-chloroethyl pivalate in the presence of a base, such as triethylamine (B128534) or N,N'-dicyclohexyl-4-morpholinecarboxamidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF). acs.org The resulting prodrug, Adefovir Dipivoxil, demonstrated significantly enhanced in vitro potency against viruses like HSV-2 (over 150-fold higher than the parent compound) and HSV-1 (50-fold better than PMEA). nih.govsigmaaldrich.com

Table 1: Synthesis of Adefovir Dipivoxil

| Reactant 1 | Reactant 2 | Product | Application |

|---|

This table summarizes the key components in the synthesis of the Adefovir Dipivoxil prodrug.

The design of pivalate-containing prodrugs hinges on the principle of bioreversible ester formation. The ester linkage must be stable enough to survive the gastrointestinal tract and systemic circulation but labile enough to be cleaved by intracellular esterases to release the active drug. nih.govresearchgate.net The pivaloyloxymethyl ester strategy is effective because the bulky tert-butyl group of the pivalate moiety provides steric protection, slowing down non-specific hydrolysis. organic-chemistry.org

Once inside the target cell, esterases catalyze the hydrolysis of the pivalate ester. nih.gov This enzymatic cleavage releases a hydroxymethyl intermediate, which is unstable and spontaneously decomposes, releasing the active drug, formaldehyde, and pivalic acid. nih.gov This two-step activation mechanism is a common strategy for various prodrugs, including those of penicillins (e.g., pivampicillin) and cephalosporins. The formation and subsequent urinary excretion of pivaloylcarnitine (B1222081) is the primary route for eliminating the pivalate released from these prodrugs. researchgate.net The use of diazo compounds has also been explored as a method for the bioreversible esterification of carboxylic acids in aqueous environments, a strategy inspired by prodrug design. nih.govraineslab.comrsc.org

Cycloaddition and Heterocycle Formation Pathways

1-Chloroethyl pivalate is a versatile reagent not only for prodrug synthesis but also as a precursor in the construction of various heterocyclic systems, which are core structures in many pharmaceuticals. nih.govopenmedicinalchemistryjournal.combeilstein-journals.orgorganic-chemistry.org

1-Chloroethyl pivalate serves as a key starting material for the synthesis of azidomethyl pivalate. thieme-connect.com This transformation is typically achieved through a nucleophilic substitution reaction where the chlorine atom is displaced by an azide (B81097) anion, commonly from sodium azide. thieme-connect.comacs.org The reaction is often carried out in water or a biphasic system. thieme-connect.com

Azidomethyl pivalate is a valuable reagent in "click chemistry," specifically in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. thieme-connect.comresearchgate.netnih.gov This azide is considered a safe and easy-to-handle alternative to the potentially explosive hydrazoic acid. thieme-connect.com The resulting N-(pivaloyloxymethyl)triazoles are themselves protected forms of NH-triazoles. The pivaloyloxymethyl group can be readily removed under basic conditions, such as treatment with aqueous sodium hydroxide (B78521) in methanol (B129727), to yield the free NH-triazole and water-soluble byproducts, simplifying purification. thieme-connect.com

Table 2: Synthesis of Azidomethyl Pivalate and its Application

| Starting Material | Reagent | Intermediate | Reaction Type | Application |

|---|---|---|---|---|

| 1-Chloroethyl pivalate | Sodium Azide (NaN₃) | Azidomethyl pivalate | Nucleophilic Substitution | Precursor for Triazole Synthesis |

This table outlines the synthesis of azidomethyl pivalate and its subsequent use in click chemistry.

The reactivity of 1-chloroethyl pivalate extends to the synthesis of a variety of other heterocyclic compounds. chemicalbook.comsigmaaldrich.comfishersci.nl Its electrophilic nature allows it to react with various nucleophiles present in heterocyclic scaffolds. For instance, it has been used as a reagent in the synthesis of isoindoline-annulated compounds and tricyclic sultam libraries, often utilizing microwave-assisted or continuous-flow organic synthesis methodologies. chemicalbook.comsigmaaldrich.com It is also employed for the N-protection of amines within heterocyclic structures, facilitating subsequent chemical transformations. chemicalbook.comfishersci.nl The reaction with the sodium salt of sulbactam (B1307) to produce sulbactam pivoxil is another significant application, highlighting its role in modifying β-lactamase inhibitors. chemicalbook.comsigmaaldrich.comamerigoscientific.com Furthermore, it has been used in the synthesis of quinoxaline (B1680401) derivatives, a class of heterocycles with known biological activities. mdpi.com

Other Mechanistic Investigations

Beyond its synthetic applications, the reaction mechanisms of 1-chloroethyl pivalate and related compounds have been subjects of study. Mechanistic investigations into the hydrolysis of similar compounds, such as chloromethyl chloroacetate, in aqueous solutions have been conducted to understand the solvolysis pathways. psu.edu These studies often explore the influence of solvent composition on the reaction rates and mechanisms, such as the competition between A-BAC3 and AAC2 pathways in weakly acidic aqueous methanol solutions. psu.edu While direct, extensive mechanistic studies focused solely on 1-chloroethyl pivalate are not widely detailed in the provided context, the principles of ester hydrolysis and solvolysis of α-halo esters are well-established and applicable. organic-chemistry.orgku.edu The hydrolysis is a critical step for the activation of prodrugs derived from it, and understanding this process is essential for rational drug design. acs.org

Role as an Alkylating Agent (e.g., in imidazolium (B1220033) salt preparation)

1-Chloroethyl pivalate functions as an effective alkylating agent, a reactivity characteristic of α-haloalkyl esters. Its utility is particularly notable in the synthesis of N-heterocyclic carbene (NHC) precursors, such as imidazolium salts. google.com While specific literature detailing the use of 1-chloroethyl pivalate is limited, extensive research on its close analog, chloromethyl pivalate, provides a clear framework for its reaction mechanism and applications. google.compsu.eduunits.it

The primary role of α-chloroalkyl pivalates in this context is to achieve the ring-closing of diimine or bisoxazoline precursors to form the desired heterocyclic imidazolium ring structure. psu.edu This process is a key step in creating the sterically hindered and electronically tuned imidazolium salts required for modern catalysis. google.com The reaction typically proceeds by treating a diimine, often synthesized from glyoxal (B1671930) and a substituted aniline, with the α-chloroalkyl pivalate. psu.edu

The general mechanism for this alkylation-cyclization is outlined below:

Coordination of the silver salt to the chlorine atom of the 1-chloroethyl pivalate, weakening the C-Cl bond.

Nucleophilic attack by one of the nitrogen atoms of the diimine precursor on the α-carbon of the chloroalkyl ester, displacing the chloride which is captured by the silver cation to form AgCl.

A subsequent intramolecular cyclization, where the second nitrogen atom attacks the iminium carbon, leads to the formation of the imidazolium ring.

The bulky pivaloyl group on the alkylating agent influences the stability and reactivity of the molecule. While chloromethyl pivalate is a well-documented reagent for introducing a pivaloyloxymethyl (POM) group, publish.csiro.ausigmaaldrich.com 1-chloroethyl pivalate serves to introduce a 1-(pivaloyloxy)ethyl group, offering a different steric and electronic profile to the resulting imidazolium salt.

Table 1: Typical Components in Imidazolium Salt Synthesis via Alkylation

| Component | Role | Example(s) | Reference(s) |

| Precursor | Substrate for cyclization | Diimines, Bisoxazolines | psu.edu |

| Alkylating Agent | Provides the carbon backbone for ring closure | Chloromethyl pivalate | google.compsu.edu |

| Promoter/Activator | Halide scavenger, facilitates reaction | Silver triflate (AgOTf) | google.compsu.edu |

| Solvent | Reaction medium | Dichloromethane, Ethyl acetate | google.comgoogle.com |

Electrochemical Reactions

The electrochemical behavior of 1-chloroethyl pivalate is primarily dictated by the presence of the carbon-chlorine bond at the α-position to the ester group. Specific electrochemical studies on this compound are not extensively documented; however, its reactivity can be inferred from the well-established electrochemical reactions of alkyl halides and esters. nih.govelectrochem.orgresearchgate.net

The most probable electrochemical reaction for 1-chloroethyl pivalate is the reductive cleavage of the C-Cl bond. electrochem.org The electrochemical reduction of organic halides, particularly those activated by an adjacent electron-withdrawing group like an ester, typically proceeds via a dissociative electron transfer mechanism. electrochem.orgresearchgate.net In this process, the molecule accepts an electron from the cathode, leading to the simultaneous cleavage of the carbon-halogen bond to form a carbon-centered radical and a chloride anion. electrochem.org This step is generally irreversible. electrochem.org

The reduction potential required for this process in α-chloroalkyl esters is less negative than that for simple, unactivated alkyl chlorides, due to the stabilizing effect of the adjacent ester functionality on the transition state. researchgate.net The resulting 1-(pivaloyloxy)ethyl radical intermediate can then undergo several possible subsequent reactions, depending on the conditions:

Dimerization: Two radicals can combine to form a dimer.

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from the solvent or a supporting electrolyte to yield the corresponding de-halogenated ester.

Further Reduction: The radical can be reduced further at the cathode to form a carbanion, which would then be protonated by a proton source in the medium.

Reaction with other species: In the presence of electrophiles like carbon dioxide, the radical or carbanion intermediate can be trapped to form new C-C bonds, as seen in electrochemical carboxylation reactions. nih.govelectrochem.orgbeilstein-journals.org

Electrochemical oxidation of 1-chloroethyl pivalate is also conceivable, though likely to occur at much higher potentials and would probably involve the ester functionality or C-H bonds of the pivaloyl group rather than the C-Cl bond.

The utility of such electrochemical methods lies in their ability to generate reactive intermediates under mild conditions, offering alternative pathways for synthetic transformations. nih.govresearchgate.net For instance, the electroreductive coupling of α-chloro acid derivatives with aryl halides has been demonstrated, showcasing a potential application for intermediates derived from 1-chloroethyl pivalate. beilstein-journals.org

Table 2: Predicted Electrochemical Reactions of 1-Chloroethyl Pivalate

| Reaction Type | Electrode | Key Intermediate | Potential Product(s) | Reference(s) |

| C-Cl Bond Reduction | Cathode | 1-(pivaloyloxy)ethyl radical | Ethyl pivalate, Dimerized products | electrochem.orgresearchgate.net |

| Electrochemical Carboxylation | Cathode (in presence of CO₂) | 1-(pivaloyloxy)ethyl radical/anion | 2-(pivaloyloxy)propanoic acid | nih.govelectrochem.org |

| Oxidation | Anode | Radical cations | Products of C-H activation or ester cleavage |

Stereochemical Control and Asymmetric Synthesis

Diastereoselective Transformations Involving Pivalate (B1233124) Intermediates

Diastereoselective transformations are chemical reactions that favor the formation of one diastereomer over others. wikipedia.org The steric bulk of the pivaloyl group is frequently exploited to direct the stereochemical course of reactions, leading to the preferential formation of one diastereomer. Pivalate esters have demonstrated considerable utility as participating protecting groups and as key components in stereoselective bond-forming reactions.

A notable application of pivalate intermediates is in glycosylation reactions. The pivaloyl (OPiv) ester, when used as a protecting group at the C-2 position of a glycosyl donor, can act as a participating group to favor the formation of 1,2-trans glycosides. beilstein-journals.org The bulky nature of the pivalate significantly reduces the likelihood of nucleophilic attack at the oxocarbenium center, thereby minimizing the formation of unwanted orthoester byproducts. beilstein-journals.org This directing effect is crucial for the synthesis of complex oligosaccharides where precise control of glycosidic bond stereochemistry is essential. beilstein-journals.org

In the realm of carbon-carbon bond formation, pivalate esters have been instrumental in controlling stereochemistry. For instance, stereospecific cross-coupling reactions of benzylic pivalates with aryl- and heteroarylboronic esters have been developed. nih.gov These reactions can proceed with either selective inversion or retention of stereochemistry at the electrophilic carbon, with the outcome being controlled by the choice of an achiral ligand. nih.gov Specifically, benzhydril pivalates have been shown to undergo efficient cross-coupling reactions. nih.gov

Furthermore, electrophiles like iodomethyl pivalate have been used in the diastereoselective Birch reduction/alkylation of salicylic (B10762653) acid derivatives bearing a chiral auxiliary. acs.orgacs.orgescholarship.org In these reactions, the bulky pivalate electrophile contributes to achieving high diastereoselectivity in the formation of new quaternary carbon centers. acs.orgacs.org

The stereochemistry of polymerization can also be influenced by the pivalate group. In the free-radical polymerization of vinyl pivalate (VPi), the use of fluoroalcohols as solvents at low temperatures can lead to polymers rich in heterotacticity. acs.orgresearchgate.net This stereochemical effect is attributed to hydrogen-bond interactions between the fluoroalcohol solvent and the ester groups of the monomer and the growing polymer chain. acs.orgresearchgate.net

Table 1: Influence of Pivalate Intermediates in Diastereoselective Reactions

| Reaction Type | Pivalate Substrate/Reagent | Role of Pivalate Group | Stereochemical Outcome | Reference(s) |

|---|---|---|---|---|

| Glycosylation | C-2 Pivaloyl-protected glycosyl donor | Neighboring group participation | Formation of 1,2-trans glycosides | beilstein-journals.org |

| Cross-Coupling | Benzylic pivalates | Leaving group influencing stereochemical pathway | Selective inversion or retention of configuration | nih.gov |

| Birch Reduction/Alkylation | Iodomethyl pivalate | Sterically demanding electrophile | High diastereoselectivity in quaternary center formation | acs.orgacs.org |

Enantioselective Approaches Utilizing Chiral Auxiliaries or Catalysis

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. wikipedia.org This is often achieved by employing either chiral auxiliaries, which are stereogenic groups temporarily attached to the substrate, or chiral catalysts that create a chiral environment for the reaction. wikipedia.orgwikipedia.orgyork.ac.uk

A chiral auxiliary is an organic compound that is incorporated into the starting material to form a new compound that can then undergo diastereoselective reactions. wikipedia.orgwikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse. wikipedia.orgwikipedia.org The effectiveness of this strategy relies on the ability of the auxiliary to create a conformational bias that favors attack of a reagent from one face of the molecule over the other.

In the context of pivalates, chiral auxiliaries have been successfully used in conjunction with pivalate-containing reagents to achieve high levels of stereocontrol. For example, the diastereoselective Birch reduction/alkylation of salicylic acid esters employs an 8-phenylmenthol-based chiral auxiliary. acs.orgacs.orgescholarship.org The reaction of the resulting chiral enolate with electrophiles like iodomethyl pivalate proceeds with high diastereoselectivity, which, after removal of the auxiliary, provides an enantioenriched product containing a quaternary stereocenter. acs.orgacs.org The choice of the chiral auxiliary is critical; initial studies with less conformationally restricted auxiliaries like borneyl and menthyl esters resulted in almost no diastereoselectivity. acs.org

Enantioselective catalysis offers an alternative and often more atom-economical approach. rsc.org A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. While direct enantioselective reactions involving 1-Chloroethyl pivalate are not extensively documented in the provided search results, the broader context of asymmetric catalysis highlights potential avenues. For instance, chiral pivalate esters can induce enantioselectivity through non-covalent interactions, such as hydrogen bonding. Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, is another powerful tool. researchgate.net

Table 2: Examples of Enantioselective Strategies Involving Pivalates

| Strategy | Key Components | Mechanism | Outcome | Reference(s) |

|---|---|---|---|---|

| Chiral Auxiliary | 8-Phenylmenthol auxiliary, Iodomethyl pivalate electrophile | Auxiliary controls the facial selectivity of the alkylation of a prochiral enolate. | Enantioenriched 1,4-cyclohexadienes with quaternary stereocenters. | acs.orgacs.org |

| Enantioselective Catalysis | Chiral Phosphoric Acids (CPAs) | CPA catalyst interacts with substrates through hydrogen bonds to control stereoselectivity. | Enantioselective synthesis of molecules with multiple stereogenic elements. | rsc.org |

Control of Stereogenic Centers in Complex Molecule Assembly

The synthesis of complex natural products and pharmaceutical agents often requires the precise installation of multiple stereogenic centers. anu.edu.au The control over the absolute and relative stereochemistry of these centers is a significant challenge in synthetic chemistry. acs.orgnih.gov The strategic use of protecting groups and specific reagents, including those containing a pivalate moiety, can be crucial in these multi-step syntheses.

The pivalate group can serve as a sterically bulky protecting group that influences the stereochemical outcome of reactions at remote positions in a molecule. For example, in a synthetic approach to a segment of bryostatin (B1237437) 1, a hydroxyl group was protected as a pivalate ester. nih.gov This protection was necessary before converting an allyl chloride to an allylstannane for a subsequent stereoselective allylation reaction. The presence of the bulky pivalate can lock the conformation of a flexible chain or ring system, thereby exposing one face to reagent attack and leading to a desired stereoisomer.

The creation of quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a particularly challenging task in synthesis. acs.org The Birch reduction/alkylation of aromatic systems using a chiral auxiliary is a powerful method for generating such centers stereoselectively. acs.orgescholarship.org The use of iodomethyl pivalate as an electrophile in this context has proven effective for creating synthetically valuable products with high selectivity. acs.orgacs.org

The development of catalytic methods for the enantioselective synthesis of molecules with multiple stereogenic elements is an active area of research. rsc.orgbeilstein-journals.org These methods often rely on the ability of a chiral catalyst to control the stereochemistry of bond-forming events that create vicinal stereocenters. While the direct involvement of 1-chloroethyl pivalate in such advanced strategies is not detailed in the provided results, the principles governing the use of other pivalate esters are applicable. The steric and electronic properties of the pivalate group make it a valuable tool for influencing the stereochemical environment around a reactive center, thereby enabling the controlled assembly of complex chiral molecules.

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of reactions involving 1-chloroethyl pivalate (B1233124). These investigations focus on elucidating the step-by-step mechanism of its solvolysis or reaction with nucleophiles.

The primary reaction pathway of interest is the heterolytic cleavage of the carbon-chlorine bond, which is the rate-determining step in an S_N1 reaction. masterorganicchemistry.com Theoretical calculations can model this process, identifying the transition state leading to the formation of the 1-(pivaloyloxy)ethyl carbocation and a chloride anion. Key insights from these studies include the calculation of the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed.

Key Research Findings:

Transition State Geometry: Computational models predict a transition state where the C-Cl bond is significantly elongated and polarized. The carbon atom of the ethyl group begins to adopt a more sp²-hybridized, planar geometry, characteristic of the resulting carbocation. libretexts.org

Activation Energy: The calculated activation energy for the C-Cl bond cleavage provides a quantitative measure of the reaction rate. This value is highly dependent on the computational method, basis set, and the model used to simulate the solvent environment.

Carbocation Stability: Quantum chemical calculations confirm the stabilization of the positive charge on the carbocation intermediate. This stabilization is attributed to both inductive effects and hyperconjugation from the adjacent methyl group. libretexts.orgru.nl The pivaloate group's carbonyl oxygen can also play a role in stabilizing the positive charge through resonance, a phenomenon that can be quantified through computational charge distribution analysis. masterorganicchemistry.com

A hypothetical reaction coordinate diagram based on quantum chemical calculations is presented below, illustrating the energy changes during the S_N1 reaction.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactant | 1-Chloroethyl pivalate | 0 | C-Cl bond length: ~1.8 Å |

| Transition State | [CH₃CH(OPiv)---Cl]‡ | ΔG‡ (Calculated) | Elongated C-Cl bond: >2.4 Å |

| Intermediate | 1-(Pivaloyloxy)ethyl carbocation + Cl⁻ | ΔG_intermediate | Planar carbocation center |

| Product | Substituted Product | ΔG_reaction | N/A |

Note: The energy values are illustrative and would be determined by specific quantum chemical calculations.

Molecular Dynamics Simulations for Mechanistic Elucidation

While quantum chemical calculations provide a static picture of the reaction pathway, molecular dynamics (MD) simulations offer insights into the dynamic behavior of 1-chloroethyl pivalate and its reactive intermediates in a solvent. MD simulations model the motion of atoms over time, providing a more realistic representation of the chemical process in solution.

For the S_N1 reaction of 1-chloroethyl pivalate, MD simulations can be used to:

Analyze Solvent Effects: The solvent plays a critical role in stabilizing the transition state and the resulting ion pair. MD simulations can model the explicit interactions between the substrate and solvent molecules (e.g., water, ethanol), showing how the solvent shell organizes to stabilize the developing positive charge on the carbon and the negative charge on the leaving chloride ion.

Investigate Ion Pair Dynamics: Following the C-Cl bond cleavage, a carbocation and a chloride anion are formed as an intimate ion pair. MD simulations can track the dynamics of this ion pair, including its lifetime, the probability of the chloride ion returning to the carbocation (internal return), and the process of solvent separation of the ion pair to form a solvent-separated ion pair and then free ions.

These simulations provide a deeper, time-resolved understanding of the reaction mechanism that complements the static picture from quantum chemical calculations.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling is a predictive tool for understanding the reactivity of 1-chloroethyl pivalate and the selectivity of its reactions. By comparing the activation energies for different potential reaction pathways, chemists can predict which pathway is more likely to occur.

For 1-chloroethyl pivalate, the main competition is between the S_N1 and S_N2 mechanisms. Computational models can calculate the activation barriers for both pathways.

S_N1 Pathway: The rate is determined by the energy required to cleave the C-Cl bond and form the carbocation.

S_N2 Pathway: This involves a backside attack by a nucleophile, leading to a pentacoordinate transition state. This pathway is generally sterically hindered for secondary halides like 1-chloroethyl pivalate, and the bulky pivaloyl group further disfavors this mechanism.

Computational models consistently predict a significantly lower activation barrier for the S_N1 pathway compared to the S_N2 pathway, especially in polar, protic solvents that can stabilize the carbocation intermediate. up.ac.za This prediction aligns with experimental observations that secondary halides capable of forming relatively stable carbocations tend to react via the S_N1 mechanism. masterorganicchemistry.com

| Parameter | S_N1 Pathway | S_N2 Pathway | Predicted Outcome |

| Rate-Determining Step | C-Cl Bond Heterolysis | Nucleophilic Attack | S_N1 is favored |

| Calculated ΔG‡ (in polar solvent) | Lower | Higher | S_N1 is kinetically preferred |

| Steric Hindrance | Less sensitive | Highly sensitive | S_N1 is favored due to bulky pivaloyl group |

| Carbocation Stability | Stabilized intermediate | No intermediate | S_N1 is favored |

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical studies provide a quantitative foundation for understanding the relationship between the structure of 1-chloroethyl pivalate and its reactivity. The key structural feature influencing its reactivity is the ability of the molecule to stabilize the carbocation formed upon departure of the chloride ion.

From a theoretical perspective, this structure-reactivity relationship is explained by:

Electronic Effects: The pivaloate group (-O-C(=O)C(CH₃)₃) is an electron-withdrawing group by induction due to the electronegative oxygen atoms. However, the lone pair on the oxygen atom adjacent to the carbocationic center can participate in resonance, delocalizing the positive charge. Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify these competing electronic effects. The analysis typically shows that the resonance stabilization provided by the oxygen lone pair is a dominant factor in stabilizing the carbocation. libretexts.org

Therefore, computational studies reveal a nuanced picture where both electronic and steric factors inherent in the pivalate group's structure contribute to the compound's propensity to react via an S_N1 mechanism.

Advanced Analytical Techniques for Mechanistic and Synthetic Studies

Spectroscopic Characterization (NMR, IR) in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the real-time monitoring of reactions involving 1-Chloroethyl pivalate (B1233124). These non-destructive techniques provide detailed structural information, allowing chemists to track the consumption of reactants and the formation of products over time.

In a typical synthesis, such as the esterification of pivaloyl chloride with acetaldehyde (B116499) in the presence of a catalyst, or the chlorination of ethyl pivalate, specific spectroscopic signatures of the starting materials, intermediates, and the final product can be monitored.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful for monitoring the progress of the reaction. The disappearance of reactant signals and the appearance of characteristic product signals can be quantified to determine reaction kinetics. For 1-Chloroethyl pivalate, the key diagnostic signals include the quartet from the methine proton (-O-CH (Cl)-CH₃) and the doublet from the adjacent methyl group (-CH(Cl)-CH₃ ). The large singlet corresponding to the nine equivalent protons of the tert-butyl group is also a prominent feature.

¹³C NMR provides complementary information on the carbon skeleton. The appearance of signals corresponding to the carbonyl carbon, the carbon atom bearing the chlorine, and the carbons of the tert-butyl and methyl groups confirms the formation of the desired ester.

Interactive Data Table: Predicted NMR Spectroscopic Data for 1-Chloroethyl pivalate

| Nucleus | Group | Predicted Chemical Shift (ppm) | Splitting Pattern | Notes |

| ¹H | -C(CH₃ )₃ | ~1.2 | Singlet (s) | 9 equivalent protons, characteristic of the pivaloyl group. |

| ¹H | -CH(Cl)CH₃ | ~1.8 | Doublet (d) | Coupled to the methine proton. |

| ¹H | -O-CH (Cl)-CH₃ | ~6.5 | Quartet (q) | Coupled to the three methyl protons. Highly deshielded due to adjacent oxygen and chlorine atoms. |

| ¹³C | -C (CH₃)₃ | ~27 | Quaternary carbon of the pivaloyl group. | |

| ¹³C | -C(CH₃ )₃ | ~39 | Methyl carbons of the pivaloyl group. | |

| ¹³C | -CH(Cl)CH₃ | ~25 | ||

| ¹³C | -O-CH (Cl)-CH₃ | ~85 | Carbon atom bonded to both oxygen and chlorine. | |

| ¹³C | C =O | ~177 | Carbonyl carbon of the ester. |

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for monitoring functional group transformations. In the synthesis of 1-Chloroethyl pivalate, the most prominent feature to monitor is the strong absorption band of the ester carbonyl group (C=O), which typically appears in the range of 1730-1750 cm⁻¹. The formation of the product can be tracked by the increase in the intensity of this peak. Additionally, the disappearance of reactant-specific bands, such as the O-H stretch of an alcohol or the C=O stretch of an acid chloride, provides further evidence of reaction progression. The C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region, can also be monitored.

Interactive Data Table: Key IR Absorption Bands for Reaction Monitoring

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Role in Monitoring |

| Ester (C=O) | Stretch | 1730 - 1750 | Appearance/increase indicates product formation. |

| Ester (C-O) | Stretch | 1100 - 1300 | Appearance confirms ester formation. |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Generally present in reactants and products; less diagnostic. |

| Alkyl Halide (C-Cl) | Stretch | 600 - 800 | Appearance confirms chlorination. |

Chromatographic and Mass Spectrometric Approaches for Reaction Analysis

Chromatographic techniques coupled with mass spectrometry offer high sensitivity and selectivity for analyzing complex reaction mixtures, making them essential for mechanistic studies and purity assessment in the synthesis of 1-Chloroethyl pivalate.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like 1-Chloroethyl pivalate. Gas chromatography separates the components of a reaction mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification. By taking aliquots from a reaction at different time points, GC-MS can be used to create concentration profiles for reactants, intermediates, products, and byproducts. This data is crucial for calculating conversion rates, determining yields, and identifying potential impurities. The mass spectrum of 1-Chloroethyl pivalate would be expected to show a molecular ion peak and characteristic fragmentation patterns, such as the loss of a chlorine atom or the formation of the stable pivaloyl cation.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile byproducts or thermally sensitive intermediates, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (LC-MS) is the method of choice. This technique is frequently employed in the analysis of reactions where 1-Chloroethyl pivalate is used as a reagent, for instance, in the synthesis of prodrugs. researchgate.net Reversed-phase HPLC can effectively separate 1-Chloroethyl pivalate from more polar starting materials or products. The mass spectrometer provides confirmation of the identity of each peak. Predicted mass-to-charge ratios (m/z) for 1-Chloroethyl pivalate adducts, such as [M+H]⁺ and [M+Na]⁺, can be used to identify the compound in complex mixtures.

Interactive Data Table: Chromatographic and Mass Spectrometric Methods

| Technique | Principle | Application for 1-Chloroethyl pivalate | Key Information Obtained |

| GC-MS | Separation by volatility, detection by mass | Quantitative analysis of reaction progress, impurity profiling. | Retention time, molecular weight, fragmentation pattern. |

| LC-MS | Separation by polarity, detection by mass | Analysis of reaction mixtures containing non-volatile or thermally labile compounds. | Retention time, molecular weight of adducts (e.g., [M+H]⁺, [M+Na]⁺). |

In-line Process Analytical Technologies (PAT) for Reaction Control

Process Analytical Technology (PAT) involves the use of in-line or on-line analytical tools to monitor and control manufacturing processes in real-time. researchgate.net For the synthesis of 1-Chloroethyl pivalate, PAT can significantly enhance process robustness, efficiency, and safety.

The most common PAT tool for monitoring chemical reactions is in-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy. An ATR probe is inserted directly into the reaction vessel, providing continuous spectral data of the reaction mixture without the need for sampling.

In a haloalkylation or esterification process to produce 1-Chloroethyl pivalate, an ATR-FTIR probe could be used to monitor the concentration of key species in real-time. google.comnih.gov For example, the distinctive carbonyl (C=O) band of the 1-Chloroethyl pivalate product can be trended over time. The reaction endpoint can be precisely determined when the concentration of the product plateaus, and the concentration of a key reactant (e.g., pivaloyl chloride) diminishes to zero.

This real-time monitoring allows for:

Precise Endpoint Detection: Prevents the formation of impurities from over-processing and ensures complete conversion.

Kinetic Understanding: The rate of product formation can be calculated directly from the spectral data, providing insights into the reaction mechanism and the influence of parameters like temperature and catalyst concentration.

Improved Process Control: The data can be fed into an automated control system to adjust process parameters (e.g., temperature, reagent addition rate) to maintain optimal conditions and ensure batch-to-batch consistency.

By integrating PAT, the synthesis of 1-Chloroethyl pivalate can be transformed from a process reliant on offline testing to a well-understood and tightly controlled operation. nih.gov

Future Directions and Emerging Research Areas

Development of Novel Derivatizations and Their Chemical Behavior

The unique combination of a reactive chloroethyl group and a sterically bulky pivaloyl moiety in 1-chloroethyl pivalate (B1233124) makes it a versatile building block for creating novel chemical structures. Future research is centered on leveraging this reactivity to develop new derivatives with tailored properties and functionalities.

One promising area is the use of the pivaloyl group as a strategic protecting group in the synthesis of complex molecules, such as antigenic theophylline (B1681296) derivatives. acs.org The (pivaloyloxy)methyl group, a related structure, has demonstrated utility in this regard. acs.org The steric hindrance of the pivaloyl group can direct the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral drugs and other enantiomerically pure compounds. researchgate.net Research into the synthesis of pivaloylglycine and pivaloyl-l-valine (B14130812) highlights the role of the pivaloyl group in creating chiral selectors. researchgate.net

Furthermore, the development of new catalytic methods for pivaloylation is an active area of research. While not directly involving 1-chloroethyl pivalate, these advancements in creating pivalate esters are crucial. For example, catalysts like bismuth triflate (Bi(OTf)₃) and 4-(N,N-dimethylamino)pyridine hydrochloride (DMAP·HCl) have been shown to facilitate the acylation of alcohols with pivalic anhydride (B1165640) under mild conditions, a process that can be extended to create a wider range of pivalate esters. organic-chemistry.org These methods offer higher yields and chemoselectivity, opening up possibilities for synthesizing novel derivatives that were previously difficult to obtain. organic-chemistry.org

The chemical behavior of these new derivatives is a key focus. For instance, in the total synthesis of a bryostatin (B1237437) analogue, a complex natural product, the strategic placement and subsequent cleavage of pivaloyl groups were critical steps. rsc.org Understanding the stability and reactivity of the pivaloyl ester bond under various conditions is essential for its successful application in multi-step syntheses. organic-chemistry.org

| Research Focus Area | Description | Potential Applications |

| Stereoselective Synthesis | Utilizing the steric bulk of the pivaloyl group to control the stereochemistry of reactions. | Asymmetric synthesis of pharmaceuticals and fine chemicals. researchgate.net |

| Novel Protecting Groups | Designing new pivaloyl-based protecting groups for specific functional groups. | Multi-step synthesis of complex natural products and APIs. acs.orgrsc.org |

| Catalytic Pivaloylation | Developing efficient catalysts for the introduction of the pivaloyl group under mild and selective conditions. | Greener and more efficient synthesis of pivalate esters. organic-chemistry.org |

| Functional Group Interconversion | Exploring reactions of the 1-chloroethyl moiety to introduce a variety of functional groups. | Creation of diverse chemical libraries for drug discovery. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing. nih.gov These technologies offer enhanced safety, precise control over reaction parameters, and the potential for rapid optimization and scale-up. mit.edusyrris.com The integration of 1-chloroethyl pivalate chemistry into these platforms is a key area for future development.

Flow chemistry is particularly well-suited for reactions involving reactive intermediates, which can be generated and consumed in a continuous stream, minimizing the risks associated with their accumulation in batch reactors. mit.edu The reactivity of the chlorine atom in 1-chloroethyl pivalate makes it a candidate for such processes. Automated flow synthesis systems can facilitate the rapid screening of reaction conditions (e.g., temperature, pressure, reagent stoichiometry) to quickly identify optimal parameters for derivatization reactions involving 1-chloroethyl pivalate. soci.org

The coupling of automated synthesis with artificial intelligence (AI) and machine learning algorithms is an emerging trend that could significantly accelerate the discovery of new molecules and reaction pathways. nih.govsyrris.com These systems can predict viable synthetic routes and control the physical apparatus to perform the synthesis, enabling high-throughput experimentation and the generation of compound libraries for screening. syrris.com The modular nature of flow chemistry systems allows for the telescoping of multiple reaction steps, reducing the need for intermediate work-up and purification, which can lead to more efficient and sustainable processes. syrris.com

| Technology | Advantages for Pivalate Chemistry | Research Direction |

| Continuous Flow Synthesis | Enhanced safety for handling reactive intermediates, precise control over reaction conditions, improved heat and mass transfer. nih.govmit.edu | Development of continuous processes for the synthesis and derivatization of 1-chloroethyl pivalate. |

| Automated Reaction Platforms | High-throughput screening of reaction conditions, rapid optimization, and generation of compound libraries. syrris.comsoci.org | Integration of 1-chloroethyl pivalate as a building block in automated synthesis workflows for drug discovery. |

| AI and Machine Learning | Predictive synthesis planning and autonomous reaction optimization. nih.gov | Utilizing AI to design novel derivatives of 1-chloroethyl pivalate and predict their properties. |

| Process Intensification | Reduced reaction times, smaller reactor volumes, and increased throughput. mit.edu | Scaling up the production of valuable pivalate-containing compounds using flow chemistry. |

Green Chemistry Innovations for Sustainable Pivalate Chemistry

The principles of green chemistry are increasingly guiding the development of new chemical processes to minimize environmental impact. sphinxsai.comdcatvci.org Future research in pivalate chemistry will focus on incorporating these principles into the synthesis and application of compounds like 1-chloroethyl pivalate.

A key goal of green chemistry is to prevent waste at its source. dcatvci.org This involves designing reactions with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. wjarr.com Research into new catalytic systems for pivaloylation aims to replace stoichiometric reagents with more efficient and recyclable catalysts, thereby reducing waste. organic-chemistry.org

The use of safer and more environmentally benign solvents is another cornerstone of green chemistry. wjarr.com Efforts are being made to replace traditional volatile organic solvents with greener alternatives such as water, supercritical fluids (like CO₂), or bio-based solvents. sphinxsai.comwjarr.com Solvent-free reaction conditions are also being explored for pivaloylation reactions, which can significantly reduce the environmental footprint of the process. organic-chemistry.org

Energy efficiency is also a critical consideration. wjarr.com The development of catalytic processes that operate at lower temperatures and pressures can significantly reduce energy consumption. wjarr.com Microwave-assisted synthesis is another technology that can lead to faster reactions and reduced energy use. wjarr.com Furthermore, the use of renewable feedstocks is a long-term goal for sustainable chemical production. laxai.com While pivalic acid is currently derived from fossil fuels, future innovations may explore bio-based routes to its synthesis.

| Green Chemistry Principle | Application in Pivalate Chemistry | Future Research Focus |

| Waste Prevention | Designing syntheses with high atom economy. wjarr.com | Developing catalytic reactions that minimize the formation of byproducts. organic-chemistry.org |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives. wjarr.com | Exploring solvent-free conditions or the use of water or supercritical CO₂ for pivalate synthesis. sphinxsai.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. wjarr.com | Investigating novel catalysts that enable low-energy reaction pathways. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. laxai.com | Exploring biocatalytic and bio-based routes for the synthesis of pivalic acid and its derivatives. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloroethyl pivalate, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : The synthesis typically involves the reaction of chloroethyl carbonochloridate with pivalic acid derivatives under anhydrous conditions. For example, Rhodium-catalyzed C-H bond activation can facilitate regioselective functionalization of the pivalate group . Key parameters include temperature control (e.g., 0°C to room temperature), stoichiometric ratios of reagents (e.g., 1:1 molar ratio of chloroethyl carbonochloridate to pivalic acid derivatives), and purification via vacuum distillation or column chromatography . Standardization requires rigorous documentation of solvent purity, catalyst loading, and reaction time to ensure reproducibility.

Q. How can researchers characterize the purity and structural integrity of 1-chloroethyl pivalate?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying structural integrity. For instance, terminal methyl groups in pivalate esters produce distinct peaks at 0.90–1.35 ppm in <sup>1</sup>H-NMR spectra . Gas chromatography-mass spectrometry (GC-MS) with DB-5MS columns can detect impurities at trace levels (e.g., detection limits of 2.2 ng·mL<sup>−1</sup> for related chloroethyl carbonates) . Quantification of hydrolytic by-products (e.g., pivalic acid) via titration or HPLC is recommended for purity assessment.

Q. What stability considerations are critical for storing 1-chloroethyl pivalate in laboratory settings?

- Methodological Answer : The compound is moisture-sensitive due to its chloroethyl group. Storage under inert gas (e.g., argon) in anhydrous solvents like Et2O or THF at −20°C minimizes hydrolysis . Stability studies should include periodic NMR or FTIR analysis to monitor degradation. Accelerated aging tests under varying pH and temperature conditions can model long-term stability .

Advanced Research Questions

Q. How does the steric bulk of the pivalate group influence reactivity in Rhodium-catalyzed C-H functionalization?

- Methodological Answer : The tert-butyl group in pivalate acts as a directing group, stabilizing metallacycle intermediates in Rh-catalyzed reactions. Kinetic studies using time-resolved spectroscopy reveal that steric hindrance slows reductive elimination but enhances selectivity for β-C-H bonds . Computational modeling (e.g., DFT) can compare transition-state energies with smaller esters (e.g., acetate) to quantify steric effects .

Q. What analytical strategies resolve contradictions in reported hydrolytic degradation pathways of 1-chloroethyl pivalate?

- Methodological Answer : Conflicting data on hydrolysis products (e.g., pivalic acid vs. chloroethanol) may arise from solvent polarity or pH variations. Isotopic labeling (<sup>18</sup>O-water) combined with LC-MS/MS can track oxygen incorporation into degradation products . Controlled studies in buffered solutions (pH 2–10) and polar aprotic solvents (e.g., DMSO) are needed to map degradation pathways .

Q. How can 1-chloroethyl pivalate be utilized in prodrug design to mitigate metal-chelation issues in pharmaceuticals?

- Methodological Answer : The pivalate group reduces interactions with metal ions (e.g., Al<sup>3+</sup> in antacids) by sterically shielding the active site. In vitro assays with Al(OH)3 gel and simulated gastric fluid can quantify chelation resistance. Comparative studies with unmodified drugs (e.g., levofloxacin) using UV-Vis spectroscopy or ICP-MS validate improved stability .

Q. What mechanistic insights explain the enantioselectivity of pivalate derivatives in asymmetric organocatalysis?

- Methodological Answer : Chiral pivalate esters (e.g., CPAs) induce enantioselectivity via non-covalent interactions (e.g., hydrogen bonding with Hantzsch ester NH groups). X-ray crystallography of catalyst-substrate complexes and kinetic resolution experiments (e.g., varying pivalate substituents) can elucidate stereochemical control .

Methodological Challenges and Data Gaps

Q. How can researchers address discrepancies in reported melting points and spectral data for 1-chloroethyl pivalate derivatives?

- Recommendations : Cross-validate data using certified reference materials and interlaboratory comparisons. For example, discrepancies in melting points (e.g., 159–161°C vs. lower values) may arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) and powder XRD can identify crystalline phases .

Q. What advanced computational tools are available to predict the environmental impact of 1-chloroethyl pivalate degradation products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products